NPP1 Inhibitor Selectivity: Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivative Versus Nucleotide-Derived NPP1 Inhibitors
A 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one derivative (compound 17) exhibited a Ki of 467 nM against NPP1 (ATP substrate) with an uncompetitive inhibition mechanism. Critically, this compound showed no inhibition of related human ecto-nucleotidases including NTPDase1 (CD39), NTPDases2-3, NPP2, NPP3, tissue-nonspecific alkaline phosphatase (TNAP), and ecto-5'-nucleotidase (eN, CD73), establishing high NPP1 selectivity [1]. In contrast, the most extensively studied NPP1 inhibitors—nucleotide derivatives and analogs—suffer from poor oral bioavailability due to high polarity, which fundamentally limits their therapeutic utility [1].
| Evidence Dimension | NPP1 inhibitory potency and selectivity profile |
|---|---|
| Target Compound Data | Ki = 467 nM (vs. ATP); no inhibition of NTPDase1, NTPDase2-3, NPP2, NPP3, TNAP, or CD73 |
| Comparator Or Baseline | Nucleotide-derived NPP1 inhibitors (class baseline): non-selective or moderately selective; not orally bioavailable |
| Quantified Difference | Target compound achieves high NPP1 selectivity with drug-like properties; nucleotide analogs lack oral bioavailability and exhibit broader ectonucleotidase inhibition |
| Conditions | In vitro enzyme inhibition assay using human recombinant NPP1 and related ecto-nucleotidases; ATP as substrate |
Why This Matters
The thiazolo[3,2-a]benzimidazole scaffold provides a drug-like NPP1 inhibitor platform with the selectivity required for glioblastoma-targeted therapy, a profile unavailable from nucleotide-based alternatives.
- [1] Lee SY, et al. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors. Bioorg Med Chem. 2016;24(14):3157-3165. doi:10.1016/j.bmc.2016.05.046. View Source
